

"Secretin (5-27) (porcine)" supplier and purity

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Compound of Interest

Compound Name: Secretin (5-27) (porcine)

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Technical Guide: Secretin (5-27) (Porcine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Secretin (5-27) (porcine)**, focusing on supplier information, purity analysis, and its core signaling pathway. The information herein is intended to support research and development activities involving this specific peptide fragment.

Supplier and Purity Overview

Secretin (5-27) (porcine), a C-terminal fragment of the hormone secretin, is available from various commercial suppliers. The purity of synthetic peptides is a critical parameter for experimental reproducibility and is typically determined by High-Performance Liquid Chromatography (HPLC). The data below, compiled from publicly available sources, summarizes information from several suppliers.

Supplier	Purity Specification	Analytical Method	CAS Number
MOLNOVA	>98%	HPLC	19665-15-7
Amsbio	Not specified	Not specified	19665-15-7
CPC Scientific	Not specified	Not specified	19665-15-7

Note: Purity levels and available data may vary by batch and are subject to change. It is recommended to request a lot-specific Certificate of Analysis from the supplier before purchase.

Experimental Protocols

Protocol for Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This protocol describes a general method for determining the purity of synthetic **Secretin (5-27) (porcine)**. The method separates the target peptide from impurities based on hydrophobicity.[1][2][3][4]

Principle: Reversed-phase HPLC separates molecules based on their hydrophobic character. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (e.g., acetonitrile), with more hydrophobic species eluting later.[2] Purity is calculated by comparing the area of the main peptide peak to the total area of all peaks detected.[1]

Materials and Reagents:

- **Secretin (5-27) (porcine)** sample
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA), sequencing grade
- Mobile Phase A: 0.1% (v/v) TFA in water
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
- Sample Solvent: Mobile Phase A or appropriate solvent for peptide solubilization[1]
- HPLC system with UV detector, autosampler, and gradient pump
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

- Sample Preparation:
 - Accurately weigh and dissolve the **Secretin (5-27) (porcine)** peptide in the Sample Solvent to a final concentration of approximately 1 mg/mL.
 - Vortex gently to ensure complete dissolution.
 - Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.[\[2\]](#)
- HPLC System Setup and Equilibration:
 - Install the C18 column and set the column temperature (e.g., 30-45°C).[\[1\]](#)
 - Set the UV detection wavelength to 215 nm, which is optimal for detecting the peptide bond.[\[3\]](#)
 - Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
- Chromatographic Run:
 - Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.
 - Run a linear gradient to elute the peptide. A typical gradient might be:
 - 5% to 60% Mobile Phase B over 20-30 minutes.[\[1\]](#)
 - Monitor the separation and record the chromatogram.

Data Analysis:

- Integrate all peaks in the chromatogram, excluding the solvent front and any system peaks.
- Calculate the purity of the **Secretin (5-27) (porcine)** peptide using the area percentage method:

Purity (%) = (Area of the main peptide peak / Total area of all integrated peaks) x 100[1]

Protocol for In Vitro Bioactivity Assay: cAMP Measurement

This protocol outlines a general cell-based assay to assess the biological activity of **Secretin (5-27) (porcine)** by measuring its ability to stimulate intracellular cyclic AMP (cAMP) production in cells expressing the secretin receptor.

Principle: The secretin receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the G α s protein.[5][6] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[7] Therefore, an increase in intracellular cAMP levels serves as a direct indicator of receptor activation.

Materials and Reagents:

- **Secretin (5-27) (porcine)**
- A suitable host cell line expressing the secretin receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the SCTR gene)
- Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (e.g., FBS, antibiotics)
- Assay buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation)
- cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
- Multi-well plates (e.g., 96-well) suitable for cell culture and the assay kit
- Forskolin (positive control for adenylyl cyclase activation)

Procedure:

- Cell Culture and Seeding:
 - Culture the secretin receptor-expressing cells according to standard protocols.

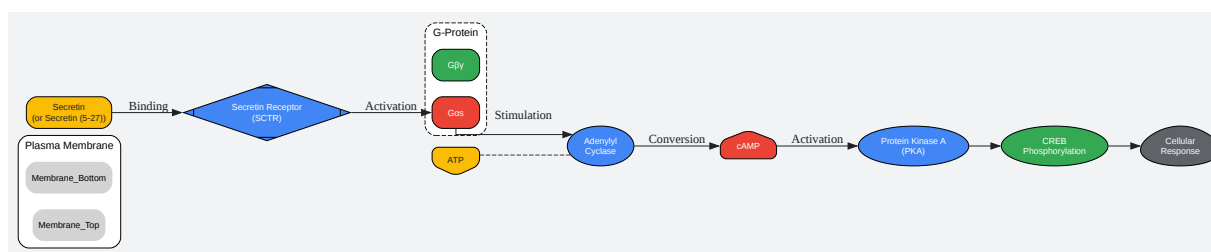
- Seed the cells into 96-well plates at a predetermined density and allow them to adhere and grow overnight.
- Compound Preparation:
 - Prepare a stock solution of **Secretin (5-27) (porcine)** in an appropriate solvent (e.g., sterile water or DMSO).
 - Create a serial dilution of the peptide in assay buffer to generate a dose-response curve. Include a vehicle control (buffer only).
 - Prepare a positive control solution of forskolin.
- Cell Stimulation:
 - Aspirate the culture medium from the cells.
 - Wash the cells gently with assay buffer.
 - Add the prepared dilutions of Secretin (5-27), vehicle control, and positive control to the respective wells.
 - Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for cAMP production.
- cAMP Measurement:
 - Lyse the cells and measure the intracellular cAMP concentration following the manufacturer's protocol for the chosen cAMP assay kit.

Data Analysis:

- Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the **Secretin (5-27) (porcine)** concentration.
- Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC₅₀ (half-maximal effective concentration) value, which represents the potency of the peptide.

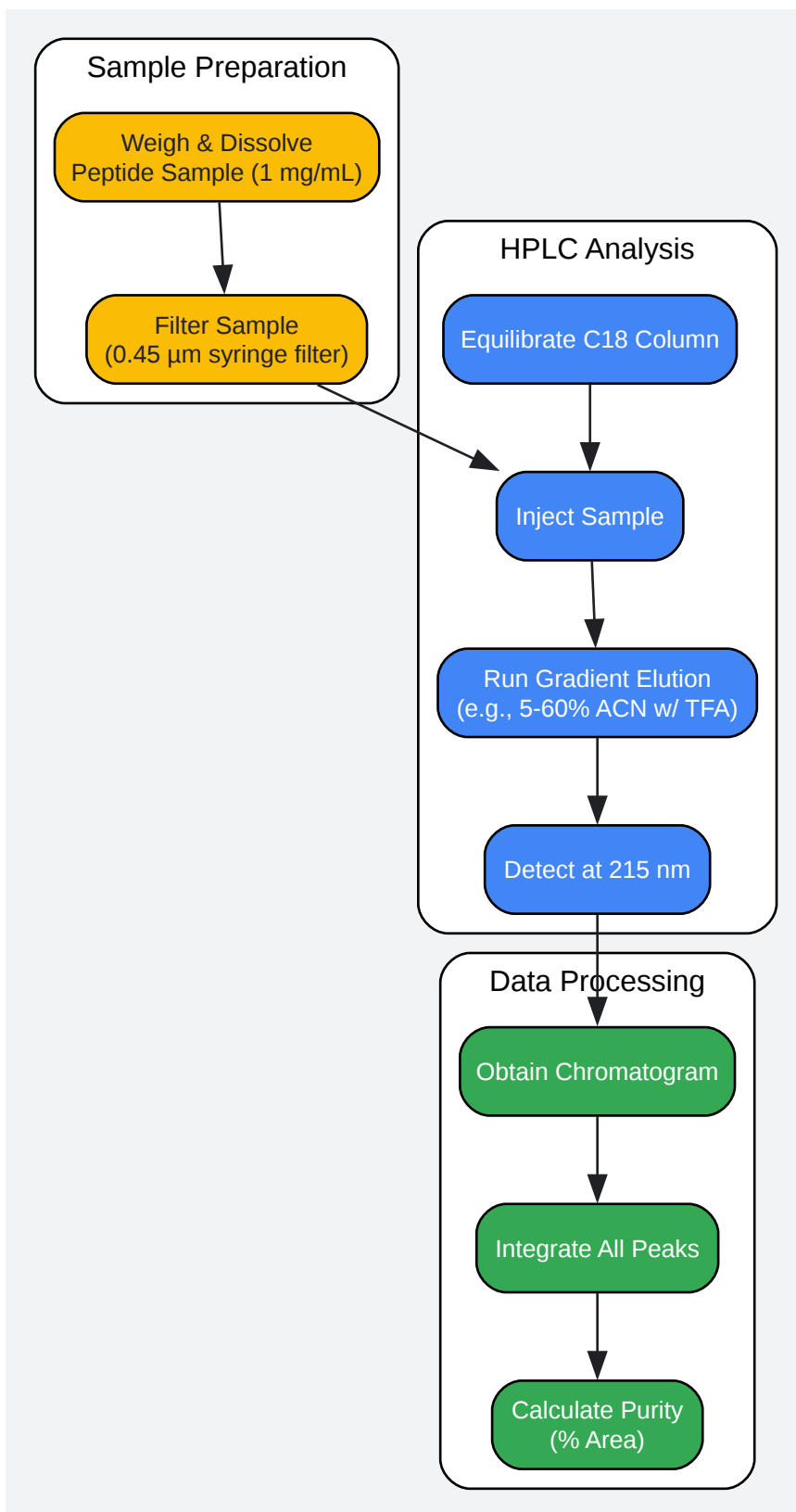
Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathway for the secretin receptor and a typical experimental workflow for peptide analysis.



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Caption: Secretin Receptor Signaling Pathway.



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Caption: Experimental Workflow for Peptide Purity Analysis.

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